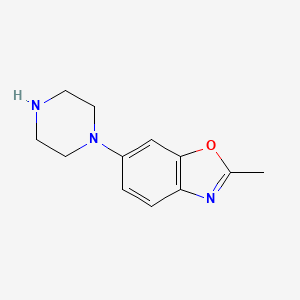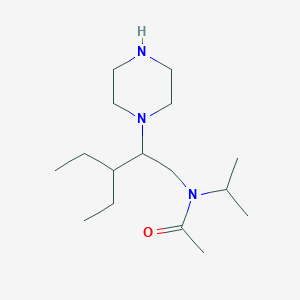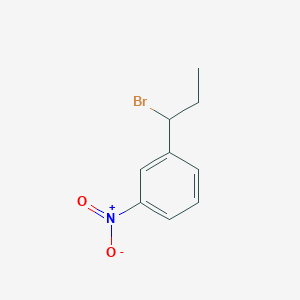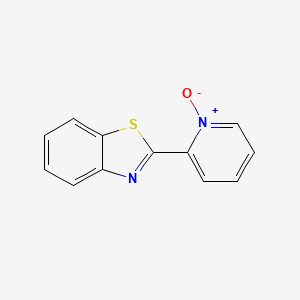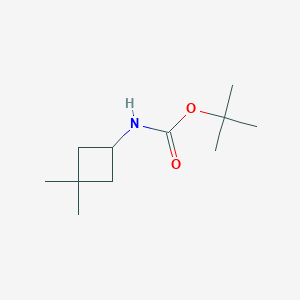
Tert-butyl 3,3-dimethylcyclobutylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TERT-BUTYL N-(3,3-DIMETHYLCYCLOBUTYL)CARBAMATE: is a chemical compound with the molecular formula C11H21NO2. It is a carbamate derivative, which is often used in organic synthesis and as a protecting group for amines in peptide synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL N-(3,3-DIMETHYLCYCLOBUTYL)CARBAMATE typically involves the reaction of tert-butyl chloroformate with 3,3-dimethylcyclobutylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: TERT-BUTYL N-(3,3-DIMETHYLCYCLOBUTYL)CARBAMATE can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted carbamate derivatives.
Applications De Recherche Scientifique
Chemistry: TERT-BUTYL N-(3,3-DIMETHYLCYCLOBUTYL)CARBAMATE is used as a protecting group for amines in peptide synthesis. It helps in preventing unwanted reactions during the synthesis process .
Biology and Medicine: In biological research, this compound is used in the synthesis of various bioactive molecules. It is also used in the development of pharmaceuticals where protection of amine groups is necessary .
Industry: In the industrial sector, TERT-BUTYL N-(3,3-DIMETHYLCYCLOBUTYL)CARBAMATE is used in the production of fine chemicals and intermediates for various applications .
Mécanisme D'action
The mechanism of action of TERT-BUTYL N-(3,3-DIMETHYLCYCLOBUTYL)CARBAMATE involves its role as a protecting group. It forms a stable carbamate linkage with amines, thereby preventing them from participating in unwanted side reactions. This stability is crucial in multi-step synthesis processes where selective deprotection is required .
Comparaison Avec Des Composés Similaires
- tert-Butyl carbamate
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl N-methylcarbamate
Comparison:
- tert-Butyl carbamate: Similar in structure but lacks the cyclobutyl group, making it less sterically hindered.
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Contains additional hydroxyl groups, making it more hydrophilic.
- tert-Butyl N-methylcarbamate: Contains a methyl group instead of the cyclobutyl group, affecting its reactivity and steric properties .
TERT-BUTYL N-(3,3-DIMETHYLCYCLOBUTYL)CARBAMATE is unique due to its cyclobutyl group, which provides steric hindrance and affects its reactivity compared to other carbamate derivatives .
Propriétés
Formule moléculaire |
C11H21NO2 |
|---|---|
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
tert-butyl N-(3,3-dimethylcyclobutyl)carbamate |
InChI |
InChI=1S/C11H21NO2/c1-10(2,3)14-9(13)12-8-6-11(4,5)7-8/h8H,6-7H2,1-5H3,(H,12,13) |
Clé InChI |
NKOYDVKYUJKPCS-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C1)NC(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


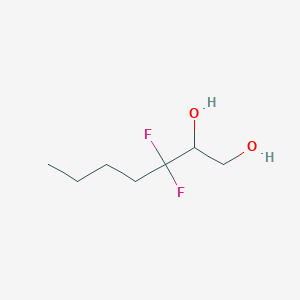
![Methyl 4-[2-(4-acetamidoanilino)-2-oxoethoxy]benzoate](/img/structure/B13885075.png)
![N-[4-[(5-methyl-7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B13885088.png)
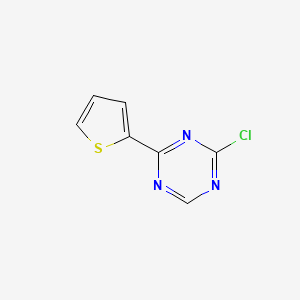
![2-Methyl-2-propanyl 2-({2-[(6-{[(benzyloxy)carbonyl]amino}-1-methoxy-1-oxo-2-hexanyl)carbamoyl]-2,3-dihydro-1H-indol-1-yl}carbonyl)-1-indolinecarboxylate](/img/structure/B13885111.png)
![7-{2-[(Difluoromethyl)sulfanyl]acetamido}-3-({[1-(2-hydroxyethyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13885112.png)
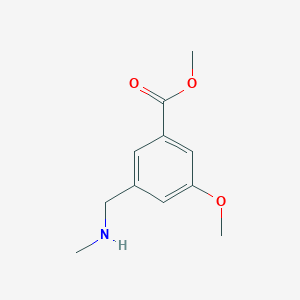
![2-[(4-Chloro-6-methylpyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane](/img/structure/B13885114.png)
![7-[5-Hydroxy-2-(3-hydroxy-3-methyloct-1-enyl)-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B13885117.png)
